molecular formula C17H13N5O2 B6023846 N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide

Número de catálogo B6023846
Peso molecular: 319.32 g/mol
Clave InChI: JVTFWFGBGYBZKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide, also known as OPPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In

Aplicaciones Científicas De Investigación

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases, histone deacetylases, and protein tyrosine phosphatases. It has also been shown to exhibit antagonistic activity against receptors such as the adenosine A2A receptor and the dopamine D2 receptor.

Mecanismo De Acción

The mechanism of action of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis, making this compound a potential candidate for the treatment of cancer. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inhibition of these enzymes can lead to the upregulation of tumor suppressor genes, making this compound a potential candidate for the treatment of cancer. Additionally, this compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, which are involved in the regulation of neurotransmitter release. Inhibition of these receptors can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, leading to a range of biochemical and physiological effects. Inhibition of cyclin-dependent kinases can lead to cell cycle arrest and apoptosis, while inhibition of histone deacetylases can lead to the upregulation of tumor suppressor genes. Inhibition of the adenosine A2A receptor and the dopamine D2 receptor can lead to the modulation of neurotransmitter release, making this compound a potential candidate for the treatment of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide has several advantages for lab experiments. It exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has several limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of this compound is challenging and requires specialized equipment and expertise.

Direcciones Futuras

There are several future directions for the study of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide. One potential direction is the investigation of its potential applications in the treatment of cancer. This compound has been shown to exhibit potent inhibitory activity against cyclin-dependent kinases and histone deacetylases, making it a potential candidate for the treatment of various types of cancer. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders. This compound has been shown to exhibit antagonistic activity against the adenosine A2A receptor and the dopamine D2 receptor, making it a potential candidate for the treatment of disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in drug development.

Métodos De Síntesis

The synthesis of N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide involves the reaction of 2-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-one with acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine and is followed by purification using column chromatography. The yield of this compound obtained through this method is reported to be around 70%.

Propiedades

IUPAC Name

N-(10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11(23)20-21-8-7-15-14(17(21)24)9-18-16-13(10-19-22(15)16)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTFWFGBGYBZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.